molecular formula C23H29ClN4O4S2 B2883989 4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE CAS No. 1216879-85-4

4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE

Cat. No.: B2883989
CAS No.: 1216879-85-4
M. Wt: 525.08
InChI Key: QCDNXOGSIZTNTK-UHFFFAOYSA-N
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Description

4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide core, an ethylsulfonyl group, and a methoxybenzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation, where the benzamide core is treated with ethylsulfonyl chloride in the presence of a base.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the intermediate product is reacted with 1-(2-chloroethyl)piperazine.

    Incorporation of the Methoxybenzo[d]thiazolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at G-protein-coupled receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzo[d]thiazolyl moiety, in particular, differentiates it from other arylpiperazine-based compounds, potentially offering unique interactions with molecular targets and novel therapeutic applications.

Properties

IUPAC Name

4-ethylsulfonyl-N-[2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S2.ClH/c1-3-33(29,30)18-9-7-17(8-10-18)22(28)24-11-12-26-13-15-27(16-14-26)23-25-21-19(31-2)5-4-6-20(21)32-23;/h4-10H,3,11-16H2,1-2H3,(H,24,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDNXOGSIZTNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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